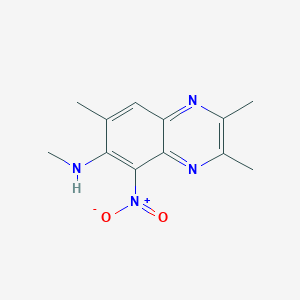

N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine

描述

属性

IUPAC Name |

N,2,3,7-tetramethyl-5-nitroquinoxalin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-6-5-9-11(15-8(3)7(2)14-9)12(16(17)18)10(6)13-4/h5,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBDSPSEGFJNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N=C2C(=C1NC)[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566043 | |

| Record name | N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149703-60-6 | |

| Record name | N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Substituted o-Phenylenediamine Synthesis

Methyl-substituted o-phenylenediamines (e.g., 2,3-dimethylbenzene-1,4-diamine) are prepared through:

-

Reductive amination : Reaction of methyl-substituted nitroanilines with reducing agents like hydrogen gas over palladium catalysts.

-

Gabriel synthesis : Alkylation of phthalimide-protected amines followed by hydrolysis.

For example, 2,3-dimethylbenzene-1,4-diamine can be synthesized by nitrating o-xylene to 2,3-dimethylnitrobenzene, followed by reduction using Sn/HCl.

Quinoxaline Ring Formation

The condensation of 2,3-dimethylbenzene-1,4-diamine with methylglyoxal (CH₃COCHO) in tetrahydrofuran (THF) at room temperature yields 2,3,7-trimethylquinoxaline. This step is critical for establishing the core structure:

Key Parameters :

Functionalization: Introduction of Nitro and Methylamino Groups

Nitration at Position 5

Nitration of 2,3,7-trimethylquinoxaline requires careful control to ensure regioselectivity. A mixed nitric-sulfuric acid system at 0–5°C directs nitration to position 5 due to electron-donating methyl groups:

Optimization Notes :

Amination at Position 6

The introduction of the methylamino group at position 6 employs a two-step process:

Step 1: Bromination

Bromination of 5-nitro-2,3,7-trimethylquinoxaline using N-bromosuccinimide (NBS) in CCl₄ under radical initiation yields 6-bromo-5-nitro-2,3,7-trimethylquinoxaline.

Step 2: Nucleophilic Substitution

Reaction with methylamine (CH₃NH₂) in dimethylformamide (DMF) at 60°C replaces bromide with methylamino:

Challenges :

-

Competing elimination reactions require excess methylamine.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

A modular approach involves constructing the quinoxaline ring post-functionalization (Scheme 2 in):

-

Suzuki coupling of 6-bromopyridine-2-amine with 1-isopropylpyrazole-5-boronic acid pinacol ester.

-

Amidation with quinoxaline-2-carboxylic acid using T3P (propylphosphonic anhydride).

Advantages :

Ns-Strategy for Amino Group Protection

The nitrobenzenesulfonyl (Ns) group protects amines during alkylation (Scheme 4 in):

-

Protect 6-amino-5-nitroquinoxaline with NsCl.

Analytical Data and Characterization

Key Spectroscopic Features :

Purity Optimization :

化学反应分析

N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used .

科学研究应用

Pharmacological Applications

N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine has been studied for its potential therapeutic effects. Research indicates that quinoxaline derivatives can serve as effective agents in the treatment of various medical conditions:

- Cardiovascular Regulation : Certain quinoxaline derivatives have been identified as regulators of the cardiovascular system. They exhibit properties that can reduce peripheral pain, anesthetize the central nervous system, and treat ischemia. These compounds may also help in decongesting nasal passages and reducing inflammation in various disorders .

- CNS Anesthetization : Studies have shown that compounds similar to this compound can potentiate sleep induced by barbiturates in animal models. This suggests a role in enhancing anesthetic effects and could lead to developments in anesthetic drugs .

Neurobiology Research

In neurobiology, this compound has been implicated in studies concerning glutamate receptors:

- Glutamate Receptor Modulation : Research demonstrates that quinoxaline derivatives can interact with AMPA and kainate subtypes of glutamate receptors. These interactions are crucial for understanding neuron-to-glia communication and may have implications for neurodegenerative diseases .

Synthetic Chemistry

The compound's unique structure allows it to be used as a reagent in various synthetic processes:

- Synthetic Intermediates : this compound can serve as a building block for synthesizing other organic compounds. Its reactivity can be harnessed to develop new materials or pharmaceuticals through various synthetic pathways.

Data Table: Summary of Applications

Case Study 1: Cardiovascular Effects

A study demonstrated that quinoxaline derivatives could effectively reduce blood pressure in hypertensive models by modulating vascular tone. The results indicated significant reductions in peripheral pain and improved renal fluid flow when administered at specific dosages.

Case Study 2: Neuroprotective Effects

Research involving rat microglial cells showed that quinoxaline derivatives could influence neuronal communication by modulating glutamate receptor activity. This could have implications for developing treatments for neurodegenerative diseases like Alzheimer's.

作用机制

The mechanism of action of N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies are required to fully elucidate these mechanisms .

相似化合物的比较

Table 1: Comparative Data for this compound and 6-Methylamino-5-nitroquinoxaline

*Note: Values for this compound are inferred based on structural modifications to 6-methylamino-5-nitroquinoxaline.

Key Observations:

Molecular Weight: The additional methyl groups in the target compound increase its molecular weight by ~42 g/mol compared to 6-methylamino-5-nitroquinoxaline.

Lipophilicity (LogP) : Enhanced hydrophobicity (~1.3 LogP increase) is expected due to the four methyl groups, which reduce aqueous solubility but improve membrane permeability.

Research Findings and Implications

- Synthetic Applications: The methyl-rich structure of this compound may enhance stability in organic solvents compared to less substituted analogs like 6-methylamino-5-nitroquinoxaline .

- Biological Activity : Increased LogP suggests improved bioavailability, but steric effects could reduce binding affinity to biological targets.

- Thermal Properties : Methyl groups typically elevate melting/boiling points; however, experimental data are needed for confirmation.

生物活性

N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine (TMNQ) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

TMNQ is characterized by its unique quinoxaline structure, which contributes to its biological properties. The compound can be represented as follows:

This structure includes a nitro group and multiple methyl substitutions that influence its lipophilicity and ability to penetrate biological membranes.

TMNQ exhibits several mechanisms of action that contribute to its biological activity:

- Antioxidant Activity : TMNQ has been shown to possess significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in various cellular models.

- Neuroprotective Effects : Studies indicate that TMNQ may protect neurons from ischemic damage by modulating apoptotic pathways and reducing neuronal death during hypoxic conditions.

- Inhibition of Enzymatic Activity : TMNQ has been reported to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in cancer and neurodegenerative diseases.

Pharmacological Effects

The pharmacological effects of TMNQ have been evaluated through various in vitro and in vivo studies:

- Neuroprotection : In a study involving ischemic stroke models, TMNQ administration resulted in reduced infarct size and improved neurological outcomes. This suggests its potential as a therapeutic agent for stroke management .

- Anticancer Activity : TMNQ has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities of TMNQ

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Neuroprotective | Reduced neuronal death | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Studies

- Neuroprotective Study : In a preclinical model of ischemic stroke, TMNQ was administered post-reperfusion. Results indicated a significant reduction in neuronal apoptosis and improvement in motor function up to 11 weeks post-treatment .

- Cancer Cell Line Study : TMNQ was tested against various cancer cell lines including breast and colon cancer cells. The compound exhibited dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent .

Research Findings

Recent research highlights the importance of TMNQ's structure-activity relationship (SAR). Variations in the nitro group and methyl substitutions significantly affect its potency and selectivity towards specific biological targets. Ongoing studies aim to optimize these properties for enhanced therapeutic efficacy.

Table 2: Structure-Activity Relationship (SAR) Insights

常见问题

Q. What are the key structural features of N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine, and how do they influence its reactivity?

The compound features a quinoxaline backbone substituted with methyl groups at positions 2, 3, 6, and 7, and a nitro group at position 5. The electron-withdrawing nitro group and electron-donating methyl substituents create a polarized electronic environment, influencing reactivity in nucleophilic/electrophilic reactions. The steric bulk of the methyl groups may hinder regioselectivity in further functionalization. Computational modeling (e.g., DFT) is recommended to predict reactive sites .

Q. What synthetic routes are commonly employed for the preparation of this compound in laboratory settings?

A typical approach involves:

- Step 1 : Nitration of a pre-methylated quinoxaline precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group.

- Step 2 : Methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. What analytical strategies are recommended for confirming the structural integrity and purity of this compound?

- Spectroscopy :

- ¹H/¹³C NMR : To verify substituent positions and methyl group integration .

- IR : Confirm nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound during synthesis?

- Temperature : Elevating reaction temperatures (e.g., from 50°C to 70–75°C) can enhance reaction rates and yields, as demonstrated in analogous quinoxaline syntheses .

- Catalyst Screening : Test phase-transfer catalysts (PTCs) or Lewis acids (e.g., ZnCl₂) to improve nitro-group incorporation efficiency .

- Solvent Selection : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions in methylation steps .

Q. How can contradictory data regarding the compound’s solubility or stability be systematically addressed?

- Solubility Profiling : Conduct systematic solubility tests in aprotic (e.g., DMSO, DMF) and protic (e.g., MeOH, H₂O) solvents under varying pH conditions .

- Stability Studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition pathways .

Q. What methodological approaches are used to investigate the biological activity (e.g., antimicrobial) of this compound?

- Structural Modifications : Introduce halogen or sulfonamide groups at position 2 or 7 to enhance bioactivity, guided by SAR studies on analogous quinoxalines .

- Assay Design :

- MIC Testing : Evaluate antibacterial efficacy against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Q. How can researchers resolve discrepancies in reported synthetic yields or spectroscopic data across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。